2-(4,6-dimorpholino-1,3,5-triazin-2-yl)-N-ethylhydrazinecarbothioamide
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Overview
Description
The compound “2-(4,6-dimorpholino-1,3,5-triazin-2-yl)-N-ethylhydrazinecarbothioamide” is a derivative of 1,3,5-triazine . It is part of a series of compounds that have been synthesized and characterized for their potential biological activities .
Synthesis Analysis
The synthesis of similar compounds involves N-substitution and Claisen-Schmidt condensation . The molecular structures of the derivatives were characterized using 1H NMR, 13C NMR, and mass spectrometry .Molecular Structure Analysis
The molecular structure of similar compounds was characterized using 1H NMR, 13C NMR, and mass spectrometry . The elemental analysis for a similar compound, C19H28N6O2, was found to be C, 61.15; H, 7.46; N, 22.45 .Chemical Reactions Analysis
These compounds have shown promising biological activities. For instance, some derivatives have demonstrated monoamine oxidase inhibitory activity . Moreover, some compounds have shown anti-proliferation activity against various cancer cell lines .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For instance, a similar compound, C17H22N6O2, is a solid at 20°C, and it should be stored under inert gas due to its air sensitivity . Its melting point is 266°C .Scientific Research Applications
Synthesis and Biological Applications
Synthesis and Analgesic Activity : Research has been conducted on the synthesis of new compounds bearing triazine motifs, showing potential analgesic activity. Compounds synthesized from triazine derivatives were evaluated for their analgesic properties, indicating the potential of triazine-based compounds in pain management research (Saad, Osman, & Moustafa, 2011).
Chemosensor Development : Triazine derivatives have been explored for the development of chemosensors with high selectivity and sensitivity. A study detailed the preparation of a triazine-based chemosensor for the detection of Hg2+ ions, demonstrating the utility of such compounds in environmental monitoring and biological imaging (Wei et al., 2020).
Antimicrobial and Anticancer Activities : The synthesis of thiazole derivatives linked with triazine and their biological evaluation revealed significant antimicrobial and anticancer activities. This highlights the triazine derivatives' potential in developing new therapeutic agents (Farghaly et al., 2020).
Anticonvulsant Agents : Benzothiazole derivatives having triazine-based pharmacophores have been synthesized and evaluated as anticonvulsant agents. This underscores the versatility of triazine derivatives in medicinal chemistry, especially in neurological disorder treatment (Amir et al., 2011).
Molecular Structures and Mechanistic Insights
Structural Characterization : Studies on the synthesis of triazine derivatives and their structural elucidation provide foundational knowledge for designing compounds with specific biological activities. The detailed characterization of these compounds facilitates understanding of their interaction mechanisms at the molecular level (Khalil et al., 2022).
Molecular Dynamics Simulations : The use of spectroscopic techniques and molecular dynamics simulations to investigate the mechanisms of hydrogen-induced emission (HIE) in triazine derivatives exemplifies the integration of computational and experimental approaches in chemical research. Such studies are crucial for designing high-performance chemosensors and understanding their interaction with biological systems (Wei et al., 2020).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-[(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)amino]-3-ethylthiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N8O2S/c1-2-15-14(25)20-19-11-16-12(21-3-7-23-8-4-21)18-13(17-11)22-5-9-24-10-6-22/h2-10H2,1H3,(H2,15,20,25)(H,16,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCLRWYKWQDEKSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=S)NNC1=NC(=NC(=N1)N2CCOCC2)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N8O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.46 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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